1,4-Bis(phenylsulfinyl)butane

Description

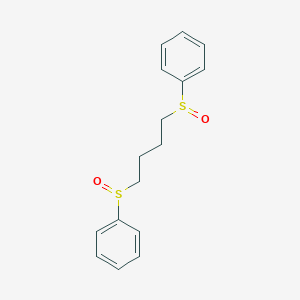

1,4-Bis(phenylsulfinyl)butane (C₁₆H₁₈O₂S₂) is a sulfur-containing organic compound featuring two phenylsulfinyl (-S(O)Ph) groups at the terminal positions of a butane backbone. Its sulfinyl groups act as soft Lewis bases, enabling coordination with lanthanide and transition metals to form stable complexes . These complexes exhibit unique luminescent properties, making the compound valuable in materials science for applications such as light-emitting devices and sensors . The sulfinyl moiety’s ability to adopt multiple coordination modes (e.g., monodentate or bridging) enhances its versatility in constructing supramolecular architectures .

Properties

CAS No. |

161811-31-0 |

|---|---|

Molecular Formula |

C16H18O2S2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-(benzenesulfinyl)butylsulfinylbenzene |

InChI |

InChI=1S/C16H18O2S2/c17-19(15-9-3-1-4-10-15)13-7-8-14-20(18)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |

InChI Key |

IWGNEGPSKSOERM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCCCS(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Oxidation Using Ionic Liquid Reagents

A novel approach employs 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide ([bMImB]·(Br₃)₂) as an oxidizing agent. This ionic liquid selectively oxidizes sulfides to sulfoxides under mild conditions (room temperature, 5–20 minutes) with yields exceeding 90%. The reaction proceeds in a mixed acetonitrile-water solvent system, and the reagent is recoverable for reuse.

Reaction Scheme :

$$ \text{1,4-Bis(phenylthio)butane} + [\text{bMImB}]·(\text{Br}3)2 \rightarrow \text{1,4-Bis(phenylsulfinyl)butane} + [\text{bMImB}]·(\text{Br})_2 $$

Oxidation Using Peracids

3-Chloroperbenzoic acid (MCPBA) is a classical oxidant for sulfoxides. In dichloromethane or acetone, MCPBA oxidizes 1,4-bis(phenylthio)butane at −78°C to room temperature, achieving near-quantitative yields. Overoxidation to sulfones is minimal due to controlled stoichiometry.

Key Data :

| Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| [bMImB]·(Br₃)₂ | CH₃CN/H₂O | 25°C | 15 min | 99% |

| MCPBA | CH₂Cl₂ | −78°C → rt | 30 min | 95% |

Nucleophilic Substitution with Sulfinyl Chlorides

An alternative route involves reacting 1,4-dihalobutane with phenylsulfinyl chloride (PhSOCl). This method requires anhydrous conditions and a base to neutralize HCl byproducts.

Procedure :

- 1,4-Dibromobutane is treated with 2 equivalents of PhSOCl in THF.

- Triethylamine is added to scavenge HCl.

- The product is purified via column chromatography (CH₂Cl₂/EtOAc).

Challenges :

- Competing elimination reactions may occur.

- Yields are moderate (60–75%) due to steric hindrance.

Coordination-Driven Synthesis

This compound is synthesized as a ligand for lanthanide complexes. The ligand is prepared by reacting 1,4-bis(phenylthio)butane with hydrogen peroxide in methanol, followed by coordination with lanthanide perchlorates.

Example :

$$ \text{[La(ClO₄)₃] + this compound} \rightarrow \text{[La(bphsb)₄(ClO₄)]·(ClO₄)₂} $$

Characterization: IR spectra confirm bidentate coordination via sulfinyl oxygen atoms.

Stereoselective Synthesis

Chiral this compound derivatives are synthesized using enantiopure sulfinate esters. Diacetone-d-glucose (DAGOH) or dicyclohexylidene-d-glucose (DCGOH) induces stereoselectivity during sulfinate formation.

Steps :

- Propane-1,3-diyl dimethanesulfonate is treated with thioacetate.

- Oxidation with SO₂Cl₂ yields propane-1,3-bis(sulfinyl) chloride.

- Chiral alcohols displace chloride to form diastereomerically pure sulfoxides (dr ≥ 95:5).

Comparative Analysis of Methods

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(phenylsulfinyl)butane undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.

Reduction: Reduction reactions can revert the sulfoxide groups back to thioether groups.

Substitution: The phenylsulfinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

Oxidation: 1,4-Bis(phenylsulfonyl)butane.

Reduction: 1,4-Bis(phenylthio)butane.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

1,4-Bis(phenylsulfinyl)butane has demonstrated the ability to form stable complexes with various metal ions. This property is crucial for applications in materials science and catalysis. The compound can act as a bidentate ligand, coordinating through the sulfur atoms of the sulfinyl groups. Such interactions can lead to the development of new materials with tailored properties for specific applications.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. This versatility is particularly useful in synthesizing pharmaceuticals and other fine chemicals.

Medicinal Chemistry

The biological activity of this compound has been explored in medicinal chemistry, particularly regarding its potential as an inhibitor of lysyl oxidase (LOX). LOX is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, which is significant in cancer metastasis. Inhibiting LOX may disrupt tumor growth and spread, making this compound a candidate for further research in cancer therapies.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Coordination Complexes : Research has shown that complexes formed with transition metals exhibit enhanced catalytic activity in various reactions. For instance, studies have indicated that incorporating this compound into metal-organic frameworks can improve their stability and reactivity .

- Pharmaceutical Development : A study focusing on the modification of sulfinyl groups demonstrated that altering these groups could enhance the inhibitory effects on lysyl oxidase, suggesting pathways for developing anti-metastatic agents.

Mechanism of Action

The mechanism of action of 1,4-bis(phenylsulfinyl)butane involves its ability to coordinate with metal ions through the oxygen atoms of the sulfoxide groups. This coordination can influence the electronic properties of the metal centers, leading to various effects such as enhanced luminescence or altered reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Bis(diphenylphosphino)butane (DPPB)

- Structure : C₂₈H₂₈P₂, with two diphenylphosphine (-PPh₂) groups .

- Coordination Behavior: Phosphine groups are stronger σ-donors and weaker π-acceptors compared to sulfinyl groups, favoring coordination with transition metals (e.g., Rh, Pd) rather than lanthanides .

- Applications: Widely used in catalysis (e.g., cross-coupling reactions) and as a ligand in organometallic complexes (e.g., [Rh(COD)(DPPB)]⁺BF₄⁻) .

- Key Difference : DPPB’s phosphine ligands stabilize low oxidation states in metals, while sulfinyl groups in 1,4-Bis(phenylsulfinyl)butane stabilize higher oxidation states, particularly in lanthanides .

1,4-Bis(benzylthio)butane

- Structure : C₁₈H₂₀S₂, featuring benzylthio (-S-CH₂Ph) groups .

- Reactivity : Thioether groups are less oxidized than sulfinyl groups, making them prone to oxidation to sulfones (e.g., 1,4-Bis(benzylsulfonyl)butane) .

- Applications : Primarily intermediates in organic synthesis, lacking coordination chemistry utility due to weaker Lewis basicity.

1,4-Bis(maleimido)butane

- Structure : C₁₂H₁₂N₂O₄, with maleimide groups capable of Michael addition reactions .

- Applications : Crosslinking agent in polymer chemistry (e.g., protein conjugation), contrasting with this compound’s role in coordination polymers .

- Key Difference : Maleimide’s electrophilic reactivity vs. sulfinyl’s metal-coordination focus.

1,4-Bis(N-butylpiperidinium)butane Dication

- Structure : Quaternary ammonium dication used as a structure-directing agent (SDA) in molecular sieve synthesis .

- Applications : Directs the formation of microporous materials (e.g., SSZ-83), unlike the luminescent lanthanide complexes formed by this compound .

Comparative Data Table

| Compound | Functional Groups | Coordination Preference | Key Applications | Oxidation Sensitivity |

|---|---|---|---|---|

| This compound | Sulfinyl (-S(O)Ph) | Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent materials, sensors | Moderate |

| DPPB | Phosphine (-PPh₂) | Transition metals (e.g., Rh, Pd) | Catalysis, organometallic complexes | Low |

| 1,4-Bis(benzylthio)butane | Thioether (-S-CH₂Ph) | None | Organic synthesis intermediates | High (→ sulfones) |

| 1,4-Bis(maleimido)butane | Maleimide | None | Polymer crosslinking | Low |

| N-butylpiperidinium dication | Quaternary ammonium | None (SDA role) | Molecular sieve synthesis | N/A |

Research Findings and Key Insights

- Luminescence : this compound forms Eu³⁺ and Tb³⁺ complexes with intense red/green emission due to efficient ligand-to-metal energy transfer, a property absent in DPPB or thioether analogs .

- Stability : Sulfinyl complexes exhibit higher thermal and oxidative stability compared to thioether-based systems but are less stable than phosphine-metal complexes under reducing conditions .

- Synthetic Utility : Unlike DPPB’s catalytic applications, this compound’s value lies in materials science, particularly in designing photofunctional lanthanide frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.